molecular formula C16H23Cl2NO6 B4002425 4-(3,4-dichlorophenoxy)-N-(3-methoxypropyl)butan-1-amine;oxalic acid

4-(3,4-dichlorophenoxy)-N-(3-methoxypropyl)butan-1-amine;oxalic acid

Cat. No.: B4002425
M. Wt: 396.3 g/mol
InChI Key: GKFYCZZRARIHPZ-UHFFFAOYSA-N
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Description

4-(3,4-dichlorophenoxy)-N-(3-methoxypropyl)butan-1-amine;oxalic acid is a chemical compound that combines the properties of an amine and an oxalate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dichlorophenoxy)-N-(3-methoxypropyl)butan-1-amine typically involves the following steps:

    Preparation of 3,4-dichlorophenol: This can be achieved through the chlorination of phenol.

    Formation of 3,4-dichlorophenoxybutane: Reacting 3,4-dichlorophenol with 1-bromobutane in the presence of a base such as potassium carbonate.

    Amination: The resulting 3,4-dichlorophenoxybutane is then reacted with 3-methoxypropylamine to form 4-(3,4-dichlorophenoxy)-N-(3-methoxypropyl)butan-1-amine.

    Formation of the oxalate salt: Finally, the amine is reacted with oxalic acid to form the oxalate salt.

Industrial Production Methods

In an industrial setting, the production of this compound would involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or nitroso compounds.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkoxides, thiolates, or amines can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of nitroso compounds or oxides.

    Reduction: Formation of amine or alcohol derivatives.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical processes.

    Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Biochemical Studies: The compound can be used to study enzyme interactions and metabolic pathways.

Medicine

Industry

    Material Science: Used in the development of new materials with specific properties such as enhanced durability or reactivity.

Mechanism of Action

The mechanism by which 4-(3,4-dichlorophenoxy)-N-(3-methoxypropyl)butan-1-amine;oxalic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The phenoxy group can interact with hydrophobic pockets, while the amine group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    4-(3,4-dichlorophenoxy)butan-1-amine: Lacks the methoxypropyl group, leading to different reactivity and applications.

    N-(3-methoxypropyl)butan-1-amine: Lacks the dichlorophenoxy group, resulting in different chemical and biological properties.

Properties

IUPAC Name

4-(3,4-dichlorophenoxy)-N-(3-methoxypropyl)butan-1-amine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21Cl2NO2.C2H2O4/c1-18-9-4-8-17-7-2-3-10-19-12-5-6-13(15)14(16)11-12;3-1(4)2(5)6/h5-6,11,17H,2-4,7-10H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKFYCZZRARIHPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNCCCCOC1=CC(=C(C=C1)Cl)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23Cl2NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(3,4-dichlorophenoxy)-N-(3-methoxypropyl)butan-1-amine;oxalic acid
Reactant of Route 2
4-(3,4-dichlorophenoxy)-N-(3-methoxypropyl)butan-1-amine;oxalic acid
Reactant of Route 3
4-(3,4-dichlorophenoxy)-N-(3-methoxypropyl)butan-1-amine;oxalic acid
Reactant of Route 4
4-(3,4-dichlorophenoxy)-N-(3-methoxypropyl)butan-1-amine;oxalic acid
Reactant of Route 5
4-(3,4-dichlorophenoxy)-N-(3-methoxypropyl)butan-1-amine;oxalic acid
Reactant of Route 6
4-(3,4-dichlorophenoxy)-N-(3-methoxypropyl)butan-1-amine;oxalic acid

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